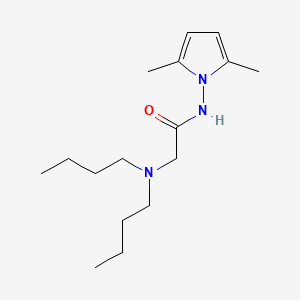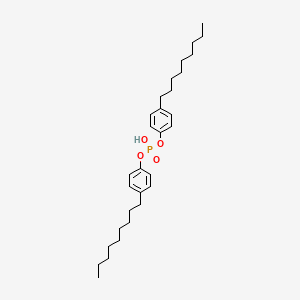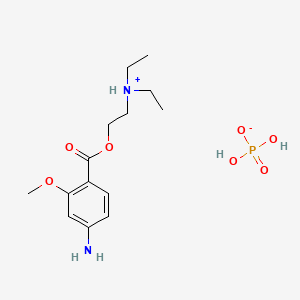
Malonic acid, di-sec-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutan-2-yl propanedioate is an organic compound with the molecular formula C11H20O4. It is a diester derived from propanedioic acid and butan-2-ol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibutan-2-yl propanedioate can be synthesized through the esterification of propanedioic acid with butan-2-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of dibutan-2-yl propanedioate involves large-scale esterification processes. The reactants, propanedioic acid and butan-2-ol, are mixed in the presence of an acid catalyst and heated to promote the esterification reaction. The product is then purified through distillation or other separation techniques to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Dibutan-2-yl propanedioate undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dibutan-2-yl propanedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex esters and amides.
Biology: It is used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: It is used in the production of plasticizers, resins, and other polymeric materials.
Mecanismo De Acción
The mechanism of action of dibutan-2-yl propanedioate involves its interaction with various molecular targets and pathways. In esterification reactions, it acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond to form the corresponding alcohol and carboxylic acid. In reduction reactions, it undergoes nucleophilic attack by hydride ions to form alcohols.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl propanedioate: Similar in structure but with methyl groups instead of butyl groups.
Diethyl propanedioate: Similar in structure but with ethyl groups instead of butyl groups.
Dipropyl propanedioate: Similar in structure but with propyl groups instead of butyl groups.
Uniqueness
Dibutan-2-yl propanedioate is unique due to its butyl groups, which provide different steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These properties can influence the reactivity and stability of the compound in various chemical reactions.
Propiedades
Número CAS |
32260-07-4 |
|---|---|
Fórmula molecular |
C11H20O4 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
dibutan-2-yl propanedioate |
InChI |
InChI=1S/C11H20O4/c1-5-8(3)14-10(12)7-11(13)15-9(4)6-2/h8-9H,5-7H2,1-4H3 |
Clave InChI |
QQXQNPKZBSJJTA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC(=O)CC(=O)OC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


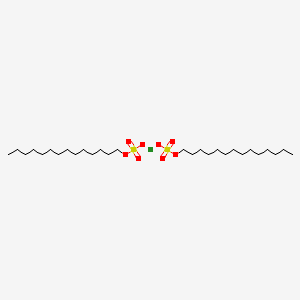
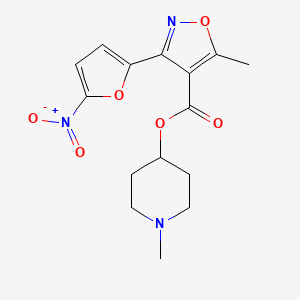
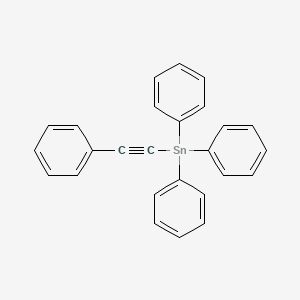
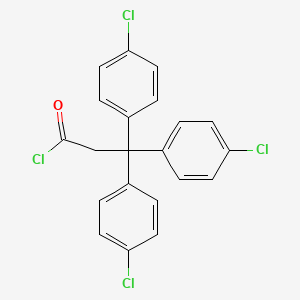


![Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B15343429.png)
![(1R,3S,5S)-1-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B15343436.png)
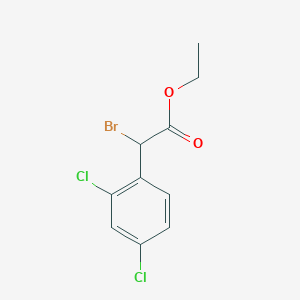
![[(2R,3R,4R,5S,6S,8R,9R,10R,13S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B15343448.png)
